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Compound of Interest

Compound Name: trans-2-Fluorocyclohexanol

Cat. No.: B1313321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

trans-2-Fluorocyclohexanol. Due to the limited availability of published experimental spectra

for this specific compound in public databases, this document focuses on predicted

spectroscopic data derived from established principles and analysis of analogous compounds.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also presented to facilitate laboratory investigation.

Molecular Structure and Properties
trans-2-Fluorocyclohexanol is a halogenated cyclic alcohol with the chemical formula

C₆H₁₁FO and a molecular weight of 118.15 g/mol .[1] Its structure consists of a cyclohexane

ring substituted with a fluorine atom and a hydroxyl group in a trans configuration.

Chemical Structure:

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for trans-2-
Fluorocyclohexanol. These predictions are based on the analysis of structurally similar

compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-1 (CH-OH) 3.8 - 4.2
ddd (doublet of

doublet of doublets)

J(H1,H2) ≈ 8-10,

J(H1,H6a) ≈ 8-10,

J(H1,H6e) ≈ 3-5

H-2 (CH-F) 4.5 - 4.9

dddd (doublet of

doublet of doublet of

doublets)

J(H2,F) ≈ 45-50,

J(H2,H1) ≈ 8-10,

J(H2,H3a) ≈ 8-10,

J(H2,H3e) ≈ 3-5

H-3, H-4, H-5, H-6

(CH₂)
1.2 - 2.2 m (multiplet) -

OH Variable br s (broad singlet) -

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Coupling to
Fluorine

C-1 (CH-OH) 70 - 75 ²J(C,F) ≈ 15-20 Hz

C-2 (CH-F) 90 - 95 ¹J(C,F) ≈ 170-190 Hz

C-3, C-6 30 - 35 ³J(C,F) ≈ 5-10 Hz

C-4, C-5 20 - 25 ⁴J(C,F) ≈ 0-2 Hz

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Functional Group Vibrational Mode
Predicted
Frequency (cm⁻¹)

Intensity

O-H
Stretching (hydrogen-

bonded)
3200 - 3600 Strong, Broad

C-H (sp³) Stretching 2850 - 3000 Medium to Strong

C-O Stretching 1050 - 1150 Strong

C-F Stretching 1000 - 1100 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Data (Electron Ionization)

m/z Interpretation Relative Abundance

118 [M]⁺ (Molecular Ion) Low to Medium

100 [M - H₂O]⁺ Medium

98 [M - HF]⁺ Medium to High

57
[C₄H₉]⁺ (Cyclohexyl fragment

loss)
High (Base Peak)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the

protons and carbons in the molecule.

Materials:

trans-2-Fluorocyclohexanol
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Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of trans-2-Fluorocyclohexanol in
about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of

2-4 seconds, relaxation delay of 1-2 seconds.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time

of 1-2 seconds, relaxation delay of 2-5 seconds.
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Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Sample Preparation

Data Acquisition Data Processing

Dissolve Sample in CDCl3 Transfer to NMR Tube Load Sample into Spectrometer Lock and Shim

Setup 1H Experiment

Setup 13C Experiment

Acquire 1H Spectrum Process 1H Data (FT, Phase, Baseline)

Acquire 13C Spectrum Process 13C Data (FT, Phase, Baseline)

Spectral Analysis

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Materials:

trans-2-Fluorocyclohexanol

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of liquid trans-2-Fluorocyclohexanol directly onto

the ATR crystal.
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Spectrum Acquisition:

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a soft tissue.
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Start

Acquire Background Spectrum

Apply Sample to ATR Crystal

Acquire Sample Spectrum

Process Spectrum (Ratio, Baseline Correction)

Analyze Functional Groups

Clean ATR Crystal

End

Click to download full resolution via product page

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

trans-2-Fluorocyclohexanol

A suitable volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC-MS)

Procedure:

Sample Preparation: Prepare a dilute solution of trans-2-Fluorocyclohexanol in the chosen

solvent (e.g., 1 mg/mL).

GC-MS Setup:

Set up the GC with an appropriate column (e.g., a non-polar capillary column).

Set the GC oven temperature program to ensure separation from the solvent and any

impurities.

Set the MS parameters: for EI, a standard ionization energy of 70 eV is used. Set the

mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

Injection and Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

The compound will be vaporized, separated by the GC column, and then enter the MS

source.

Data Analysis:

Identify the peak corresponding to trans-2-Fluorocyclohexanol in the total ion

chromatogram (TIC).

Extract the mass spectrum for that peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1313321?utm_src=pdf-body
https://www.benchchem.com/product/b1313321?utm_src=pdf-body
https://www.benchchem.com/product/b1313321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak and major fragment ions.

Sample Preparation GC-MS Analysis Data Interpretation

Prepare Dilute Solution Inject into GC-MS GC Separation Ionization (EI) Mass Analysis Analyze TIC Extract Mass Spectrum Interpret Fragmentation

Click to download full resolution via product page

Workflow for GC-MS Analysis.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical connection between the molecular

structure and the spectral features.

Molecular Structure

Spectroscopic Data

Interpretation

trans-2-Fluorocyclohexanol

Functional Groups
(-OH, -F, Cyclohexyl)

Atom Connectivity
(C-C, C-H, C-O, C-F)

Stereochemistry
(trans)

MS
(Molecular Ion, Fragments)

IR
(Absorption Bands)

NMR
(Chemical Shifts, Couplings)

Proton/Carbon EnvironmentsFunctional Group Identification Molecular Weight & Formula
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Click to download full resolution via product page

Logical relationships in the spectroscopic analysis of a molecule.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of trans-2-Fluorocyclohexanol and standardized protocols for their experimental

determination. Researchers can use this information to guide their analytical work and interpret

the resulting data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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